O-[(pyrimidin-2-yl)methyl]hydroxylamine O-[(pyrimidin-2-yl)methyl]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757232
InChI: InChI=1S/C5H7N3O/c6-9-4-5-7-2-1-3-8-5/h1-3H,4,6H2
SMILES:
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

O-[(pyrimidin-2-yl)methyl]hydroxylamine

CAS No.:

Cat. No.: VC15757232

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

O-[(pyrimidin-2-yl)methyl]hydroxylamine -

Specification

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name O-(pyrimidin-2-ylmethyl)hydroxylamine
Standard InChI InChI=1S/C5H7N3O/c6-9-4-5-7-2-1-3-8-5/h1-3H,4,6H2
Standard InChI Key VFRQBXCZQQMVMI-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)CON

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to a hydroxylamine (-NHOH) group through a methylene (-CH₂-) spacer. Key identifiers include:

PropertyValueSource
IUPAC NameO-(pyrimidin-2-ylmethyl)hydroxylamine
Molecular FormulaC₅H₇N₃O
SMILESC1=CN=C(N=C1)CON
InChIKeyVFRQBXCZQQMVMI-UHFFFAOYSA-N

The pyrimidine ring’s electron-deficient nature influences reactivity, enabling participation in nucleophilic substitutions and cycloadditions . The hydroxylamine group’s dual nucleophilic (NH₂) and electrophilic (OH) sites facilitate diverse reaction pathways.

Synthetic Methodologies

Nucleophilic Alkylation Strategies

A prominent synthesis route involves O-alkylation of hydroxylamine with 2-(chloromethyl)pyrimidine derivatives. The ACS Omega study demonstrates that 4-(iodomethyl)pyrimidines react efficiently with hydroxylamine under mild conditions:

SubstrateSolventTime (h)Yield (%)
4-(Iodomethyl)pyrimidineAcetone0.589
6-Methyl derivativeAcetone1.070

Reaction optimization reveals acetone as the preferred solvent, achieving >90% yields within 30 minutes at reflux . Chemoselectivity for O- over N-alkylation is attributed to steric hindrance from the pyrimidine’s 6-methyl group .

Alternative Pathways

VulcanChem reports condensation reactions between pyrimidine-2-carbaldehydes and hydroxylamine hydrochloride in ethanol/water mixtures. While yields are unspecified, this method avoids hazardous alkylating agents:

Pyrimidine-2-carbaldehyde+NH2OH\cdotpHClEtOH/H2OO-[(Pyrimidin-2-yl)methyl]hydroxylamine\text{Pyrimidine-2-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{O-[(Pyrimidin-2-yl)methyl]hydroxylamine}

Biological Activity and Mechanisms

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Candida albicans25.0

Proposed mechanisms include inhibition of fungal cytochrome P450 enzymes and bacterial cell wall synthesis. The pyrimidine moiety may enhance membrane permeability, as evidenced by logP calculations (0.94 ± 0.12).

Enzyme Inhibition

Molecular docking simulations suggest high affinity for xanthine oxidase (binding energy: −8.2 kcal/mol) and dihydrofolate reductase (−7.9 kcal/mol). These interactions correlate with the compound’s potential in treating gout and bacterial infections.

Applications in Organic Synthesis

Heterocyclic Functionalization

The hydroxylamine group serves as a linchpin for constructing complex architectures. Notable transformations include:

  • Nitrone Formation: Reaction with aldehydes yields stable nitrones for 1,3-dipolar cycloadditions :

    RCHO+O-[(Pyrimidin-2-yl)methyl]hydroxylamineRCH=N⁺-O⁻-CH₂-Pyrimidine\text{RCHO} + \text{O-[(Pyrimidin-2-yl)methyl]hydroxylamine} \rightarrow \text{RCH=N⁺-O⁻-CH₂-Pyrimidine}
  • Reductive Amination: Catalytic hydrogenation produces secondary amines, useful in pharmaceutical synthesis.

Coordination Chemistry

The pyrimidine nitrogen and hydroxylamine oxygen act as bidentate ligands, forming complexes with Cu(II) and Fe(III). Stability constants (logβ) range from 8.2 (Cu) to 6.7 (Fe), suggesting utility in catalysis.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Contrast
O-(Pyridin-2-ylmethyl)hydroxylaminePyridine vs. pyrimidine ringLower antifungal potency
O-(Furan-2-yl)methylhydroxylamineFuran ringEnhanced solubility (logP 0.62)

The pyrimidine derivative’s higher aromaticity confers superior thermal stability (decomposition at 215°C vs. 185°C for furan analogs).

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